molecular formula C8H8FIO B14764072 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene

Katalognummer: B14764072
Molekulargewicht: 266.05 g/mol
InChI-Schlüssel: XLHGOXKHBFHOBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8FIO It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, iodine, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene typically involves multiple steps. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the methyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carbonyl compound, while reduction of the iodine atom can produce a hydrogen-substituted benzene derivative .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Fluoro-1-iodo-4-methoxy-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the functional groups on the benzene ring interact with reagents to form new products. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy and methyl groups can influence the electron density of the benzene ring, affecting its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-1-iodo-4-methoxy-3-methylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties. The presence of both fluorine and iodine atoms allows for unique reactivity patterns, making it valuable in synthetic chemistry and various applications .

Eigenschaften

Molekularformel

C8H8FIO

Molekulargewicht

266.05 g/mol

IUPAC-Name

2-fluoro-1-iodo-4-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8FIO/c1-5-7(11-2)4-3-6(10)8(5)9/h3-4H,1-2H3

InChI-Schlüssel

XLHGOXKHBFHOBA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1F)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.